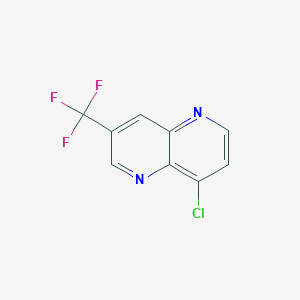

8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine

Description

Overview of Naphthyridine Isomers in Chemical Research

Naphthyridines, also referred to as diazanaphthalenes, exist as ten possible constitutional isomers, dictated by the position of the two nitrogen atoms in the fused ring system. These isomers are classified based on the location of the nitrogen atoms, for example, 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. chemsrc.com The varied placement of the nitrogen atoms significantly influences the electron density distribution, basicity, and potential for intermolecular interactions of each isomer. Consequently, this structural diversity translates into a broad spectrum of chemical reactivity and biological activity, making naphthyridines a rich area for scientific investigation. researchgate.net

| Naphthyridine Isomer | Key Structural Feature |

| 1,5-Naphthyridine (B1222797) | Nitrogen atoms at positions 1 and 5. |

| 1,6-Naphthyridine | Nitrogen atoms at positions 1 and 6. |

| 1,7-Naphthyridine | Nitrogen atoms at positions 1 and 7. |

| 1,8-Naphthyridine (B1210474) | Nitrogen atoms at positions 1 and 8. |

| 2,6-Naphthyridine | Nitrogen atoms at positions 2 and 6. |

| 2,7-Naphthyridine | Nitrogen atoms at positions 2 and 7. |

Significance of the 1,5-Naphthyridine Core in Contemporary Organic and Medicinal Chemistry

The 1,5-naphthyridine scaffold has garnered considerable attention due to its prevalence in a wide array of biologically active molecules and functional materials. researchgate.net Its rigid, planar structure provides a well-defined framework for the spatial orientation of various substituents, facilitating specific interactions with biological targets. The presence of two nitrogen atoms allows for hydrogen bonding and coordination with metal ions, further enhancing its potential for molecular recognition.

In medicinal chemistry, the 1,5-naphthyridine core is a key component in the development of therapeutic agents. Derivatives have shown a diverse range of pharmacological activities. The versatility of the 1,5-naphthyridine ring system allows for functionalization at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological efficacy.

In organic synthesis, the 1,5-naphthyridine nucleus serves as a valuable building block for the construction of more complex molecular architectures. A variety of synthetic methodologies have been developed to construct and modify the 1,5-naphthyridine ring system, including classical cyclization reactions like the Skraup and Friedländer syntheses, as well as modern cross-coupling strategies. nih.gov

Focus on 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine within Advanced Heterocyclic Synthesis

Within the diverse family of substituted 1,5-naphthyridines, This compound (CAS No. 130291-18-8) represents a particularly interesting target for advanced heterocyclic synthesis. bldpharm.com This compound incorporates two key substituents—a chloro group and a trifluoromethyl group—that are known to impart desirable properties in medicinal and materials chemistry.

The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. mdpi.com The chloro substituent, an electron-withdrawing group, can modulate the electronic properties of the naphthyridine ring and also serves as a versatile handle for further chemical transformations, such as cross-coupling reactions. nih.gov

The strategic placement of these two functional groups on the 1,5-naphthyridine scaffold makes this compound a highly valuable intermediate for the synthesis of novel compounds with potentially enhanced biological activity or material properties. Its synthesis and reactivity are of significant interest to chemists seeking to expand the chemical space of functional heterocyclic compounds. While specific, detailed research on this exact molecule is not extensively published, its synthesis can be conceptualized through established methods for the construction of substituted 1,5-naphthyridines. For instance, a plausible synthetic route could involve the cyclization of a suitably substituted aminopyridine precursor bearing a trifluoromethyl group, followed by a chlorination step.

The reactivity of the chloro group at the 8-position is expected to be amenable to nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility positions this compound as a key building block for the generation of chemical libraries for drug discovery and the development of novel organic materials.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3-(trifluoromethyl)-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-6-1-2-14-7-3-5(9(11,12)13)4-15-8(6)7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDGSGWJLWSYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 8 Chloro 3 Trifluoromethyl 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The chlorine atom at the 8-position of the 1,5-naphthyridine (B1222797) ring is susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the ring nitrogens and the trifluoromethyl group enhances the electrophilicity of the carbon atom bearing the chloro substituent, facilitating the addition-elimination sequence characteristic of SNAr reactions.

The displacement of the chloride with nitrogen-based nucleophiles is a common and versatile method for derivatization. This transformation can be achieved with a wide range of amines, including ammonia, primary amines, and secondary amines, to yield the corresponding 8-amino-3-(trifluoromethyl)-1,5-naphthyridine derivatives. nih.gov These reactions are often conducted at elevated temperatures, sometimes in a sealed tube or under microwave irradiation to facilitate the substitution. nih.gov The choice of solvent and the potential addition of a base, such as potassium carbonate or diisopropylethylamine (DIPEA), are crucial for reaction success, particularly when using amine salts or to neutralize the HCl generated in situ. nih.govnih.gov Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, also serves as an effective method for forming C-N bonds with the naphthyridine core. nih.gov

| Nucleophile | Typical Conditions | Product Class | Reference |

|---|---|---|---|

| Ammonium Hydroxide | Sealed tube, 140 °C | 8-Amino-1,5-naphthyridines | nih.gov |

| Primary/Secondary Amines | Heat (thermal or microwave), optional base (e.g., Cs₂CO₃, DIPEA) | 8-(Alkyl/Aryl)amino-1,5-naphthyridines | nih.govnih.gov |

| Various Amines (Buchwald-Hartwig) | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XantPhos), base (e.g., Cs₂CO₃) | 8-Amino-1,5-naphthyridines | nih.gov |

Oxygen-based nucleophiles, such as alkoxides and hydroxides, can also displace the chloro group to form ethers and hydroxylated naphthyridines, respectively. Reactions with sodium methoxide, for example, are used to introduce a methoxy (B1213986) group at the 8-position. nih.gov Similarly, sulfur nucleophiles like sodium sulfide (B99878) or thiophenolates can be employed to synthesize the corresponding 8-thioethers or 8-mercapto derivatives. beilstein-journals.orgresearchgate.net These reactions typically proceed under conditions similar to those used for amination, requiring heat and often a basic environment to promote the nucleophilic attack.

| Nucleophile | Typical Reagent | Typical Conditions | Product Class | Reference |

|---|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Heat | 8-Alkoxy-1,5-naphthyridines | nih.gov |

| Thiolate | Sodium p-nitrothiophenolate | Heat | 8-(Arylthio)-1,5-naphthyridines | beilstein-journals.org |

| Sulfide | Sodium Sulfide (Na₂S) | DMF, Heat | 8-Mercapto-1,5-naphthyridines | researchgate.net |

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is known for its high stability and is generally robust under a wide range of synthetic conditions. tcichemicals.commdpi.com This inertness stems from the strength of the carbon-fluorine bonds. tcichemicals.com Consequently, transformations of the CF₃ group on an aromatic ring are challenging and often require harsh conditions or specialized reagents. tcichemicals.com

Direct hydrolysis of the trifluoromethyl group to a carboxylic acid (–COOH) is difficult. While possible under extreme acidic or basic conditions, such forcing conditions may lead to the degradation of the naphthyridine ring. Similarly, reduction of the CF₃ group is not a trivial transformation. Recent advances in synthetic chemistry have enabled selective transformations of C-F bonds, but these methods often rely on specific directing groups adjacent to the trifluoromethyl group to achieve activation, which are not intrinsically present in 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine. tcichemicals.com Therefore, in most synthetic applications involving this compound, the trifluoromethyl group is retained as a stable, electron-withdrawing substituent that modulates the electronic properties of the molecule. mdpi.com

Functionalization of the Naphthyridine Ring System

The more likely site for reaction with electrophiles is at one of the ring nitrogen atoms. For instance, N-alkylation can occur with alkyl halides to form quaternary naphthyridinium salts. nih.govnih.gov

Oxidation: The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides. This is typically achieved by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can serve as intermediates for further functionalization.

Reduction: The 1,5-naphthyridine ring can undergo reduction, typically through catalytic hydrogenation. The reaction usually requires a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reduction generally proceeds stepwise, with one of the pyridine (B92270) rings being reduced before the other. In the case of 3-substituted 1,5-naphthyridines, the pyridine ring that does not bear the substituent is often reduced preferentially, leading to tetrahydro-1,5-naphthyridine derivatives.

Modification of Side Chains and Peripheral Substitution Patterns

The derivatization of this compound primarily involves reactions at the chloro and trifluoromethyl substituents, as well as substitution at other positions on the naphthyridine ring.

The chloro group at the 8-position is a key handle for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the 1,5-naphthyridine ring system facilitates SNAr reactions, allowing for the displacement of the chloride by a range of nucleophiles. For instance, reactions with amines, alcohols, and thiols can be employed to introduce amino, alkoxy, and thioether moieties, respectively. Such modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, offer a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds at the 8-position. These reactions enable the introduction of aryl, heteroaryl, alkyl, and amino groups, thereby expanding the chemical space accessible from the this compound starting material.

The trifluoromethyl group is generally stable under many reaction conditions due to the high strength of the carbon-fluorine bond. mdpi.com Direct modification of the CF3 group is challenging and often requires harsh reaction conditions. However, its strong electron-withdrawing nature significantly influences the reactivity of the naphthyridine ring, particularly enhancing the electrophilicity of the carbon atom to which it is attached and adjacent positions.

Peripheral substitutions on the naphthyridine core, other than at the 8-position, can also be achieved. Electrophilic aromatic substitution on the 1,5-naphthyridine ring is generally difficult due to its electron-deficient character. However, under forcing conditions or with prior activation of the ring, functional groups such as nitro or halogen moieties can be introduced.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, or Thiols with a base | 8-Amino, 8-Alkoxy, or 8-Thioether derivatives | nih.gov |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 8-Aryl/heteroaryl derivatives | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 8-Amino derivatives | researchgate.net |

Regioselectivity and Stereochemical Control in Naphthyridine Functionalization

Achieving regioselectivity and stereochemical control in the functionalization of this compound is paramount for the synthesis of specific isomers with desired biological activities.

The inherent electronic properties of the 1,5-naphthyridine ring system, further modulated by the chloro and trifluoromethyl substituents, dictate the regioselectivity of many reactions. In nucleophilic aromatic substitution reactions at the 8-position, the reaction is inherently regioselective at the site of the chloro substituent.

For electrophilic substitutions on the naphthyridine ring, the directing effects of the existing substituents and the nitrogen atoms play a crucial role. The trifluoromethyl group is a meta-directing deactivator, while the nitrogen atoms strongly deactivate the ring towards electrophilic attack. Any potential electrophilic substitution would be expected to occur at positions less deactivated by the cumulative electronic effects.

In cases where new stereocenters are generated during derivatization, controlling the stereochemical outcome is a significant challenge. This is particularly relevant when introducing complex side chains or during cycloaddition reactions. The use of chiral catalysts, auxiliaries, or stereoselective reagents is often necessary to achieve high levels of stereocontrol. For instance, in the synthesis of derivatives with chiral amine side chains, either enantiomerically pure amines can be used as starting materials, or a racemic mixture can be resolved at a later stage.

While specific studies on the stereochemical control in the functionalization of this compound are not extensively reported in the literature, principles from related heterocyclic systems can be applied. For example, substrate-controlled diastereoselective reactions can be envisioned where the existing functionalities on the naphthyridine core direct the approach of a reagent to one face of the molecule over the other.

| Factor | Influence on Functionalization | Examples |

|---|---|---|

| Electronic Effects of Substituents | Directs incoming reagents to specific positions. The electron-withdrawing CF3 group deactivates the ring, influencing the position of electrophilic attack. | Nucleophilic substitution at the electron-deficient 8-position. |

| Steric Hindrance | Can block or hinder reactions at certain positions, leading to regioselective outcomes. | Preferential reaction at a less sterically hindered position. |

| Chiral Catalysts/Auxiliaries | Enables the synthesis of specific enantiomers or diastereomers. | Asymmetric hydrogenation or alkylation reactions. |

Theoretical and Computational Investigations of 8 Chloro 3 Trifluoromethyl 1,5 Naphthyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine, such calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying complex molecules like this compound.

DFT calculations are instrumental in predicting the chemical reactivity of the molecule. Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. The MEP map identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the naphthyridine ring are expected to be electron-rich regions, while the carbon atom attached to the chlorine and the trifluoromethyl group would be relatively electron-poor.

Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting where electrophiles, nucleophiles, and radicals are most likely to attack.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The 1,5-naphthyridine (B1222797) core of this compound is a rigid, planar aromatic system with limited conformational flexibility. The primary source of conformational isomerism arises from the rotation of the trifluoromethyl (-CF3) group around the C-C bond connecting it to the naphthyridine ring.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the trifluoromethyl group. This allows for the determination of the most stable (lowest energy) conformation and the energy barriers between different conformations. The resulting energy landscape can reveal the rotational preference of the -CF3 group and the energetic cost of deviating from the preferred conformation. This information is crucial as the orientation of the trifluoromethyl group can influence crystal packing and interactions with other molecules.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques used to study the structure, properties, and behavior of molecules. These methods are particularly valuable for investigating how a molecule like this compound might interact with other chemical entities.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a target, typically a protein). For this compound, docking studies can be performed to explore its potential binding modes within a hypothetical target's active site.

The process involves placing the ligand in various positions and orientations within the binding site and calculating a "docking score" that estimates the binding affinity. The analysis of the resulting docked poses can reveal key intermolecular interactions, such as:

Hydrogen bonds: The nitrogen atoms of the 1,5-naphthyridine ring can act as hydrogen bond acceptors.

Halogen bonds: The chlorine atom at the 8-position can potentially form halogen bonds with electron-donating atoms in the target.

Hydrophobic interactions: The aromatic naphthyridine ring and the trifluoromethyl group can engage in hydrophobic interactions.

π-π stacking: The planar naphthyridine ring system can participate in π-π stacking interactions with aromatic residues in a binding site.

This profiling provides a structural hypothesis for how the molecule might interact on a molecular level, independent of any biological consequence.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Analyze conformational dynamics: To study the flexibility of the molecule in a solvent environment, such as water, and to observe the rotational dynamics of the trifluoromethyl group over time.

Investigate binding mechanisms: If the molecule is docked into a target, MD simulations can be used to assess the stability of the predicted binding pose. The simulation can reveal how the ligand and target adapt to each other's presence and can provide insights into the energetics of the binding process.

Structure-Activity Relationship (SAR) analysis is a key component of chemical design that aims to understand how changes in the chemical structure of a compound affect its properties. nih.gov From a computational perspective, a systematic SAR analysis of this compound would involve creating a library of virtual analogs and calculating their physicochemical and structural properties.

The analysis would focus on three key regions of the molecule:

The Chloro Group (Position 8): Replacing the chlorine with other halogens (F, Br, I) or with small alkyl or alkoxy groups would modulate the electronic and steric properties at this position.

The Trifluoromethyl Group (Position 3): This group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with other electron-withdrawing groups (e.g., -CN, -NO2) or bioisosteres could alter the molecule's electronic profile and interaction capabilities.

By correlating the calculated properties of these virtual analogs with their predicted interaction profiles from docking studies, a computational SAR model can be built. This model can then guide the synthesis of new derivatives with potentially improved characteristics. researchgate.net

Table 2: Conceptual SAR Analysis of this compound

| Modification Site | Example Substitution | Predicted Impact on Chemical Properties |

|---|---|---|

| Position 8 (Cl) | -F | Increased electronegativity, potential for stronger halogen bonds. |

| Position 8 (Cl) | -CH3 | Increased lipophilicity, removal of halogen bond donor. |

| Position 3 (-CF3) | -CN | Change in geometry from tetrahedral to linear, alters electrostatic potential. |

| Position 3 (-CF3) | -H | Removal of strong electron-withdrawing effect, increased basicity of ring nitrogens. |

| Position 2 | -NH2 | Introduction of a hydrogen bond donor, significant change in electronic properties. |

8 Chloro 3 Trifluoromethyl 1,5 Naphthyridine As a Building Block in Complex Chemical Synthesis

Integration into Polycyclic and Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry, and halogenated naphthyridines are key intermediates in this process. nih.gov The chlorine atom on the 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine core provides a reactive handle for annulation reactions, where additional rings are constructed onto the existing naphthyridine framework.

Classical synthetic methods such as the Friedländer and Skraup reactions are well-established for building the 1,5-naphthyridine (B1222797) scaffold itself and can be adapted to create fused systems. nih.gov For instance, a chloro-substituted aminopyridine, an analogue for a functionalized naphthyridine, can undergo cyclization to form benzo[b] nih.govnih.govnaphthyridine derivatives. nih.gov The chloro-group at the 8-position of the target molecule is susceptible to intramolecular cyclization or intermolecular reactions that lead to the formation of new carbocyclic or heterocyclic rings fused to the parent core. researchgate.netresearchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, modulates the electron density of the ring system, influencing the regioselectivity and efficiency of these cyclization reactions. nih.gov

Table 1: Examples of Fused Ring Systems Derived from Naphthyridine Precursors This table is illustrative of the types of fused systems that can be synthesized from functionalized naphthyridines, based on established synthetic protocols.

| Fused System Class | Synthetic Protocol Example | Potential Precursor |

| Benzo[b] nih.govnih.govnaphthyridines | Modified Friedländer Reaction | 2-aminoquinoline derivatives |

| Naphtho[1,8-bc] nih.govnih.govnaphthyridines | Buchwald-Hartwig Arylamination | Iodonium salt intermediates |

| Chromeno[4,3-b] nih.govnih.govnaphthyridines | One-pot three-component reaction | 3-aminopyridine, arylaldehydes |

Design and Synthesis of Novel Chemical Entities Based on the 1,5-Naphthyridine Core

The functional groups on this compound allow for its elaboration into a diverse array of novel chemical entities. The C-Cl bond is the primary site for modification via nucleophilic aromatic substitution (SNAr) reactions. nih.gov This pathway allows for the introduction of a wide range of substituents by reacting the chloro-naphthyridine with various nucleophiles.

Common transformations include:

Amination: Reaction with primary or secondary amines to yield amino-1,5-naphthyridine derivatives. nih.gov

Alkoxylation/Aryloxylation: Substitution with alcohols or phenols to produce ether linkages. nih.gov

Thiolation: Displacement of the chloride with thiols to form thioethers. nih.gov

The trifluoromethyl group is generally stable under these conditions but plays a crucial electronic role by activating the ring towards nucleophilic attack, thereby facilitating the substitution of the chlorine atom. Furthermore, the 1,5-naphthyridine core has been used to develop potent and selective inhibitors of biological targets, such as the transforming growth factor-beta (TGF-β) type I receptor, highlighting its importance as a privileged scaffold in medicinal chemistry. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This interactive table outlines potential synthetic transformations for this compound.

| Nucleophile | Reagent Example | Product Class |

| Amine | Aniline | 8-Aryl-amino-3-(trifluoromethyl)-1,5-naphthyridine |

| Thiol | Sodium methanethiol | 8-Methylsulfanyl-3-(trifluoromethyl)-1,5-naphthyridine |

| Alcohol | Sodium methoxide | 8-Methoxy-3-(trifluoromethyl)-1,5-naphthyridine |

| Azide | Sodium azide | 8-Azido-3-(trifluoromethyl)-1,5-naphthyridine |

Role in Supramolecular Chemistry and Synthetic Receptors

The rigid, planar structure of the 1,5-naphthyridine skeleton makes it an excellent scaffold for applications in supramolecular chemistry. Its defined geometry is ideal for constructing synthetic receptors and larger, well-ordered molecular assemblies. The two nitrogen atoms, positioned in a trans-like arrangement, can act as hydrogen bond acceptors or coordination sites, guiding the self-assembly of complex architectures. nih.gov

While specific research on this compound in this context is limited, analogous systems demonstrate the potential. For example, metal-organic squares formed from [Pd(en)]2+ units and 4,4′-bipyridine have been shown to engage in strong host-guest interactions. nih.gov The 1,5-naphthyridine ligand, with its fixed geometry, is a prime candidate for creating similar well-defined metallacycles capable of encapsulating guest molecules. nih.gov The trifluoromethyl group could further enhance these interactions through non-covalent forces, such as halogen bonding or dipole-dipole interactions, adding another layer of control to the design of synthetic receptors.

Development of Ligands for Coordination Chemistry

The nitrogen atoms of the 1,5-naphthyridine ring are effective donors for metal ions, making these heterocycles valuable ligands in coordination chemistry. nih.govnih.gov

Due to the geometric placement of its two nitrogen atoms, a single 1,5-naphthyridine molecule cannot chelate to the same metal center. nih.gov Instead, it typically acts as either a monodentate ligand, coordinating through one nitrogen, or as a bridging bidentate ligand, linking two separate metal centers. nih.gov

Studies on the interaction of 1,5-naphthyridine with palladium complexes like [Pd(en)(H₂O)₂]²⁺ have identified the formation of several species in solution. nih.gov The primary complexes observed are a 1:1 species, where one palladium moiety is bound to one nitrogen of the naphthyridine, and a 2:1 complex, where two palladium units are symmetrically bonded to each of the two nitrogen atoms. nih.gov These complexes can be characterized using techniques such as 1D and 2D ¹H NMR spectroscopy, which reveal the symmetry and connectivity of the resulting structures. nih.gov

Table 3: Coordination Modes of 1,5-Naphthyridine Ligands

| Stoichiometry (Metal:Ligand) | Coordination Mode | Description |

| 1:1 | Monodentate | One metal center is coordinated to one of the nitrogen atoms. |

| 2:1 | Bridging Bidentate | Two separate metal centers are linked by the two nitrogen atoms of a single ligand. |

| 1:2 | Monodentate | One metal center is coordinated to two separate monodentate ligands. |

Metal complexes featuring naphthyridine ligands have shown promise in catalysis. For example, ruthenium complexes containing substituted 1,8-naphthyridine (B1210474) ligands have been investigated for the transfer hydrogenation of aldehydes. ntu.edu.tw Although specific catalytic studies using complexes of this compound are not widely reported, analogies can be drawn.

Given the demonstrated ability of 1,5-naphthyridine to form stable complexes with transition metals like palladium and ruthenium, it is plausible that its derivatives could serve as effective ligands in various catalytic processes. nih.govntu.edu.tw Hypothetically, palladium complexes of this compound could be explored for cross-coupling reactions, while its ruthenium complexes might exhibit activity in hydrogenation or oxidation catalysis. The electronic properties imparted by the chloro and trifluoromethyl substituents would likely influence the stability and reactivity of the metal center, potentially tuning the catalytic performance.

Exploration in Functional Materials (e.g., Electronics)

The rigid, aromatic structure and tunable electronic properties of the 1,5-naphthyridine core make it an attractive candidate for the development of organic functional materials, particularly in the field of electronics. nih.gov A series of 4,8-disubstituted 1,5-naphthyridines have been synthesized and characterized as multifunctional organic semiconductor materials. nih.gov These compounds are thermally robust and exhibit fluorescence in both solution and the solid state, emitting in the blue to blue-green region of the spectrum. nih.gov

Quantum chemical calculations and experimental measurements have shown that these materials possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels (around -2.2 to -2.4 eV) and deep Highest Occupied Molecular Orbital (HOMO) energy levels (around -5.3 to -6.8 eV). nih.gov These electronic characteristics suggest that 1,5-naphthyridine derivatives could be promising as:

Electron-transport materials: Their suitable electron affinity facilitates the movement of electrons. nih.gov

Hole-injecting/hole-transport materials: Their ionization potentials are well-matched for efficient hole injection and transport. nih.gov

Emissive materials: Their fluorescence properties make them suitable for the emissive layer in Organic Light-Emitting Diodes (OLEDs). nih.gov

The specific substitution pattern of this compound would be expected to further modulate these optoelectronic properties, offering a pathway to fine-tune the performance of organic electronic devices.

Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a comprehensive structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The aromatic protons on the naphthyridine core are expected to appear as doublets or multiplets in the downfield region (typically δ 7.0-9.0 ppm), characteristic of heteroaromatic systems. The precise chemical shifts and coupling constants (J-values) would allow for the assignment of each proton to its specific position on the bicyclic ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for each of the nine carbon atoms in the naphthyridine framework, plus the carbon of the trifluoromethyl group. The carbon atoms attached to electronegative atoms (N, Cl, F) would exhibit characteristic chemical shifts. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Given the presence of a trifluoromethyl (CF₃) group, ¹⁹F NMR is a crucial tool. This technique is highly sensitive and provides a clear signal for the fluorine nuclei. The CF₃ group in a molecule like this is expected to show a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift provides insight into the electronic environment of the trifluoromethyl group, which is influenced by the aromatic system. dovepress.com The chemical shifts for trifluoromethyl groups attached to aromatic rings can vary, but for trifluoroacetylated aromatics, they are often shifted upfield relative to non-conjugated systems. bldpharm.com For example, the ¹⁹F NMR chemical shift for 2-(trifluoromethyl)pyridine (B1195222) has been reported at approximately -62.8 ppm, while for 1-chloro-4-(trifluoromethyl)benzene, it is around -62.77 ppm. rsc.orgwiley-vch.de

Interactive Data Table: Predicted NMR Data for this compound

Note: The following data are predicted values based on analogous structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | 7.5 - 9.2 | d, s | 2 - 9 |

| ¹³C | 115 - 160 (Aromatic C), 120-125 (q, CF₃) | s, d, q | J(C-F) ≈ 270-275 Hz |

| ¹⁹F | -60 to -65 | s | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound (Molecular Formula: C₉H₄ClF₃N₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The mass spectrum would display a molecular ion peak (M⁺) corresponding to the molecule's mass. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed, with two peaks separated by two mass units (M⁺ and M+2⁺) in a roughly 3:1 intensity ratio. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide structural confirmation. The fragmentation of the naphthyridine ring would likely involve the loss of small molecules or radicals, such as HCN, Cl•, or CF₃•. The observed fragmentation pattern helps to piece together the molecular structure, confirming the identity of the substituents and their placement on the naphthyridine core.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Isotopic Pattern | Notes |

| [M+H]⁺ | 247.0091 | M+H and M+H+2 in ~3:1 ratio | Corresponds to the protonated molecule (C₉H₅ClF₃N₂⁺). |

| [M]⁺• | 245.9991 | M and M+2 in ~3:1 ratio | Molecular ion peak (C₉H₄ClF₃N₂⁺•). |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring system would produce a series of sharp bands in the 1620-1400 cm⁻¹ region. mdpi.com The strong electronegativity of the fluorine atoms results in intense absorption bands for C-F bonds, typically found in the 1350-1100 cm⁻¹ range, which are characteristic of the CF₃ group. mdpi.com A band corresponding to the C-Cl stretch would be expected in the lower frequency region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help confirm the naphthyridine core.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Technique | Predicted Frequency Range (cm⁻¹) | Assignment |

| IR | 3100 - 3000 | Aromatic C-H Stretch |

| IR/Raman | 1620 - 1400 | Aromatic C=C and C=N Stretch |

| IR | 1350 - 1100 | C-F Stretch (CF₃ group) |

| IR/Raman | 800 - 600 | C-Cl Stretch |

Chromatographic Techniques (e.g., LC-MS) for Purity and Separation

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful combination for analyzing complex mixtures and confirming the identity of synthesized compounds. nih.gov

For this compound, a reverse-phase HPLC method would likely be developed to assess its purity. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time—the time it takes for the compound to travel through the chromatographic column—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). A pure sample should ideally result in a single, sharp chromatographic peak. ekb.eg

Coupling the HPLC to a mass spectrometer (LC-MS) allows for the mass of the compound eluting at a specific retention time to be determined. mdpi.com This provides an additional layer of confirmation, verifying that the peak observed in the chromatogram corresponds to the compound of interest with the correct molecular weight. ekb.eg This technique is highly sensitive and is crucial for identifying and quantifying impurities, even at trace levels. nih.gov

X-ray Crystallography for Solid-State Structure Determination (Hypothetical)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous determination of its solid-state structure.

The analysis would involve diffracting X-rays off the crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. eurjchem.com This would confirm the planar structure of the 1,5-naphthyridine (B1222797) ring system and the exact positions of the chloro and trifluoromethyl substituents. Furthermore, X-ray crystallography provides invaluable data on bond lengths, bond angles, and intermolecular interactions (e.g., π-stacking) in the crystal packing, offering insights into the solid-state properties of the compound. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Highly Regioselective and Stereoselective Synthetic Pathways

The precise control over the arrangement of atoms in a molecule is a cornerstone of modern chemical synthesis. For 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine, future research will likely focus on the development of synthetic routes that offer high regioselectivity and stereoselectivity. Traditional methods for constructing the 1,5-naphthyridine (B1222797) core, such as the Skraup or Conrad-Limpach reactions, often require harsh conditions and can lead to mixtures of products when applied to substituted precursors. nih.gov

Future synthetic strategies are expected to employ transition-metal-catalyzed cross-coupling reactions, which have shown great promise in the regioselective synthesis of substituted nitrogen heterocycles. nih.gov For instance, directed C-H activation could be a powerful tool to introduce the trifluoromethyl group at the C3 position with high precision. Similarly, innovative cyclization strategies, potentially involving domino or multicomponent reactions, could enable the construction of the bicyclic naphthyridine core with the desired substitution pattern in a more atom-economical and efficient manner. The development of chiral catalysts could also open up avenues for stereoselective syntheses of derivatives of this compound, should chiral centers be introduced into the molecule.

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of the this compound core is another fertile ground for future investigation. The presence of a chlorine atom at the C8 position and an electron-withdrawing trifluoromethyl group at the C3 position significantly influences the electronic properties of the naphthyridine ring system. The chlorine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. nih.gov

Future research will likely explore the unconventional transformations of this molecule. This could include late-stage C-H functionalization at other positions on the naphthyridine ring, leveraging the directing effects of the existing substituents. Furthermore, the trifluoromethyl group, while generally considered robust, could potentially participate in novel chemical transformations under specific reaction conditions. The exploration of photochemical or electrochemical methods could also unveil new reaction pathways that are not accessible through traditional thermal methods.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. nih.govmdpi.com For this compound, AI and ML algorithms can be employed to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic routes. mdpi.com By training on large datasets of known chemical transformations, these models can identify patterns and correlations that may not be apparent to human chemists, thereby accelerating the discovery of efficient and selective synthetic methods. nih.gov

In the context of compound design, AI can be used to generate novel derivatives of this compound with desired properties. researchgate.net Generative models, such as variational autoencoders and generative adversarial networks, can explore the vast chemical space around the core structure to design new molecules with potentially enhanced biological activity or improved physicochemical properties. nih.gov This in silico design process can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery. nih.gov

Advancements in Computational Prediction of Chemical Properties and Interactions

Computational chemistry provides powerful tools for understanding the properties and behavior of molecules at the atomic level. For this compound, quantum mechanical calculations can be used to predict a wide range of chemical properties, including its electronic structure, reactivity, and spectroscopic signatures. These predictions can provide valuable insights into the molecule's behavior and guide experimental studies.

Q & A

Q. What are the common synthetic routes for 8-chloro-3-(trifluoromethyl)-1,5-naphthyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation and trifluoromethylation strategies. For example, Meisenheimer reactions using phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) on 1,5-naphthyridine derivatives can introduce chlorine at specific positions. However, regioselectivity is challenging due to competing substitution patterns (e.g., 2-, 3-, or 4-chloro isomers) . Trifluoromethyl groups are introduced via reagents like trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoroacetate under controlled conditions . Optimizing temperature, solvent polarity, and stoichiometry is critical; for instance, POCl₃ reflux at 110–120°C for 20–30 minutes yields 2- and 4-chloro isomers as major products, while prolonged heating may degrade intermediates .

Q. How can researchers confirm the regiochemistry of chlorine substitution in 1,5-naphthyridine derivatives?

Gas chromatography (GC) and ¹H NMR are standard for identifying substitution patterns. For example, GC retention times and integration of aromatic proton signals (e.g., downfield shifts for protons adjacent to electron-withdrawing groups like Cl or CF₃) help distinguish isomers. In cases of overlapping signals, NOESY or COSY experiments resolve spatial correlations . X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Q. What safety protocols are essential when handling 1,5-naphthyridine derivatives?

While 1,5-naphthyridine itself is not classified as hazardous, halogenated derivatives (e.g., chloro or trifluoromethyl variants) may release toxic fumes (e.g., HF, Cl₂) under decomposition. Use fume hoods , nitrile gloves , and PPE . Storage in airtight containers under inert gas (N₂/Ar) prevents moisture-induced degradation. Acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rats) suggest moderate risk, but chronic exposure studies are lacking .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in 1,5-naphthyridine scaffolds?

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, directing electrophiles (e.g., Cl⁺) to meta positions via resonance and inductive effects. Computational studies (e.g., NBO analysis ) show that the -CF₃ group increases positive charge density at C-8 and C-4, favoring electrophilic attack at these positions . Steric hindrance from bulky substituents (e.g., phthalimidohexenyl groups) further modulates reactivity, as seen in selective bromination at C-3 over C-7 .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Impurities like dehalogenated byproducts (e.g., 3-trifluoromethyl-1,5-naphthyridine) or residual solvents require HPLC-MS/MS with reverse-phase C18 columns (ACN/water mobile phase). Isotopic labeling (e.g., ¹³C/¹⁵N) aids in distinguishing degradation products. For halogenated analogs, ICP-MS quantifies residual metal catalysts (e.g., Pd from cross-coupling steps) at sub-ppm levels .

Q. What mechanistic insights explain the dual inhibitory activity of 1,5-naphthyridine derivatives against Plasmodium targets?

Derivatives like 8-chloro-2-(3-(methylsulfonyl)phenyl)-1,5-naphthyridine inhibit Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and disrupt hemozoin formation. Molecular docking reveals hydrogen bonding between the naphthyridine core and PI4K’s ATP-binding pocket, while the chloro group enhances hydrophobic interactions with heme pockets. Synergistic effects are validated via isothermal titration calorimetry (ITC) and parasite growth inhibition assays (IC₅₀ < 100 nM) .

Q. How do solvent polarity and substituents affect the tautomeric stability of 1,5-naphthyridine derivatives?

DFT calculations (B3LYP/cc-pVDZ) show that in polar solvents (e.g., water), the keto tautomer dominates due to stabilization of dipolar intermediates. For 4,8-dioxygenated derivatives, the DN1 tautomer is most stable in both gas and solution phases, with Gibbs free energy differences ΔG > 2 kcal/mol favoring proton transfer to N-1. Electron-withdrawing groups (e.g., -CF₃) enhance tautomer stability via conjugation .

Methodological Considerations

Q. What strategies improve the scalability of this compound synthesis?

- Flow chemistry : Continuous processing reduces reaction times and byproducts (e.g., <5% dehalogenation at 80°C) .

- Microwave-assisted synthesis : Accelerates trifluoromethylation steps (20 minutes vs. 6 hours conventional) .

- Catalytic recycling : Palladium nanoparticles (PdNPs) on carbon enable >10 cycles in Suzuki-Miyaura couplings without significant loss in yield .

Q. How can researchers mitigate competing side reactions during nucleophilic aromatic substitution (NAS) on 1,5-naphthyridines?

- Low-temperature NAS : Reactions at –40°C with KHMDS as base minimize ring-opening side reactions .

- Protecting groups : Trityl or THP groups block reactive N-positions, improving selectivity for C-2 or C-4 substitution .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the major products of 1,5-naphthyridine chlorination?

Early studies reported 2-chloro as the sole product, but GC-MS later identified 3- and 4-chloro isomers as co-products (up to 43%). Contradictions arise from workup protocols : Aqueous quenching hydrolyzes labile intermediates, skewing product ratios. Anhydrous workup (e.g., methanol/NaOMe) preserves chloro isomers, confirming 4-chloro as the dominant product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.